Cas no 52942-37-7 (3H-1,2,4-Triazol-3-one,2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-,hydrochloride (1:?))

3H-1,2,4-Triazol-3-one,2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-,hydrochloride (1:?) structure
52942-37-7 structure
Product Name:3H-1,2,4-Triazol-3-one,2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-,hydrochloride (1:?)
Número CAS:52942-37-7
MF:C19H29Cl2N5O
Megavatios:414.372462034225
CID:375971
PubChem ID:65472
Update Time:2025-04-19

3H-1,2,4-Triazol-3-one,2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-,hydrochloride (1:?) Propiedades químicas y físicas

Nombre e identificación

    • 3H-1,2,4-Triazol-3-one,2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-,hydrochloride (1:?)
    • 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
    • 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
    • 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (1:1)
    • EINECS 258-268-1
    • McN-A-2673-11
    • DTXSID30967410
    • Etoperidone hydrochloride
    • 57775-22-1
    • 1-(3-(4-(M-CHLOROPHENYL)-1-PIPERAZINYL)PROPYL)-3,4-DIETHYL-D2-1,2,4-TRIAZOLIN-5-ONE MONOHYDROCHLORIDE
    • Clopradone, trazolinone
    • D04105
    • 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride
    • ST-1191
    • ST 1191 HCl
    • NSC 304398
    • 3H-1,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)- 1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, monohydrochloride
    • Clopradone
    • Staff
    • Etonin
    • 2FSU2FR80J
    • Etonin (TN)
    • Etoperidone hydrochloride (USAN)
    • NSC304398
    • 3H-1,2,4-Triazol-3-one, 2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-4,5-diethyl-2,4-dihydro-, monohydrochloride
    • FT-0668435
    • AF 1191
    • UNII-2FSU2FR80J
    • 52942-37-7
    • 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride
    • Axiomin
    • 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1)
    • AF-1191
    • Q27254691
    • McN-A 2673-11
    • ETOPERIDONE HYDROCHLORIDE [MART.]
    • ETOPERIDONE HYDROCHLORIDE [WHO-DD]
    • Etoperidone HCl
    • SCHEMBL121838
    • 1-(3-(4-(m-Chlorophenyl)-1-piperazinyl)propyl)-3,4-diethyl-delta(sup 2)-1,2,4-triazolin-5-one monohydrochloride
    • ETOPERIDONE HYDROCHLORIDE [MI]
    • Tropene
    • EINECS 260-942-5
    • NSC-304398
    • Etoperidone hydrochloride [USAN]
    • Etoran
    • Etoperidone (hydrochloride)
    • 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one Hydrochloride
    • Depracer
    • CHEMBL3085482
    • 1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-3,4-diethyl-1H-1,2,4-triazol-5(4H)-one hydrochloride
    • AKOS027379629
    • 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride
    • Renchi: 1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H
    • Clave inchi: BHKPQZVLIZKSAG-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC=CC(=C1)N1CCN(CCCN2C(N(CC)C(CC)=N2)=O)CC1.Cl

Atributos calculados

  • Calidad precisa: 413.17527
  • Masa isotópica única: 413.174916
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 7
  • Complejidad: 506
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Superficie del Polo topológico: 42.4

Propiedades experimentales

  • Punto de ebullición: 499°Cat760mmHg
  • Punto de inflamación: 255.6°C
  • PSA: 42.39
Proveedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd